3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride
Overview
Description
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride is a highly sensitive fluorescence derivatization reagent . It has been used in high-performance liquid chromatography for the detection of primary and secondary alcohols and amines .
Chemical Reactions Analysis
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride reacts with primary and secondary alcohols to form corresponding fluorescent derivatives . It also reacts with amines in acetonitrile in the presence of potassium carbonate to give the corresponding fluorescent amides .
Scientific Research Applications
It has been used as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography (HPLC), producing fluorescent esters for separation on reversed-phase columns (Iwata et al., 1986).
The compound facilitates the fluorometric determination of 1,2,3,4-tetrahydroisoquinoline in rat brain, showcasing its utility in neurochemical analysis with a detection limit of 1.0 pmol/g (Ishida et al., 1991).
It has been used in the synthesis of various heterocyclic compounds, demonstrating its role in organic synthesis and potential applications in pharmaceuticals. For instance, it has been used in the facile synthesis of novel 1-aryl-1H-pyrazolo[3,4-b]quinoxalines (Kurasawa et al., 1986).
Additionally, it has been involved in the synthesis of new derivatives of heterocyclic compounds containing pyridine, pyrimidine, and triazole ortho-fused to the isoquinoline moiety, underlining its versatility in the development of new chemical entities for potential drug discovery (Hassaneen et al., 2012).
The compound is also used in the detection of midodrine in human plasma by HPLC with fluorescence detection, indicating its role in bioanalytical methodologies with a detection limit of 0.3 pmol per mL (Yoshida et al., 2003).
properties
IUPAC Name |
6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-15-7-5-9(19-3)8(18-2)4-6(7)14-10(11(13)16)12(15)17/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUXEWBKFUSDKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)C(=O)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908781 | |
Record name | 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride | |
CAS RN |
104077-15-8 | |
Record name | 3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxoquinoxaline-2-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104077158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104077-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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